molecular formula C20H19N3O2S B10969699 3-[4-(piperidin-1-ylcarbonyl)phenyl]-2-sulfanylquinazolin-4(3H)-one

3-[4-(piperidin-1-ylcarbonyl)phenyl]-2-sulfanylquinazolin-4(3H)-one

Cat. No.: B10969699
M. Wt: 365.5 g/mol
InChI Key: JGZPYGVJAOTCDI-UHFFFAOYSA-N
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Description

3-[4-(PIPERIDINOCARBONYL)PHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a piperidinocarbonyl phenyl group and a sulfanyl group, making it a unique and potentially valuable molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(PIPERIDINOCARBONYL)PHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone ring . The sulfanyl group is often introduced via thiolation reactions, using thiol reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting high-yielding reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms can also be utilized to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(PIPERIDINOCARBONYL)PHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.

Mechanism of Action

The mechanism of action of 3-[4-(PIPERIDINOCARBONYL)PHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(PIPERIDINOCARBONYL)PHENYL]-2-SULFANYL-4(3H)-QUINAZOLINONE is unique due to its combination of a quinazolinone core, a piperidinocarbonyl phenyl group, and a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

3-[4-(piperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C20H19N3O2S/c24-18(22-12-4-1-5-13-22)14-8-10-15(11-9-14)23-19(25)16-6-2-3-7-17(16)21-20(23)26/h2-3,6-11H,1,4-5,12-13H2,(H,21,26)

InChI Key

JGZPYGVJAOTCDI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S

Origin of Product

United States

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